molecular formula C14H16BClO3 B2762050 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154740-86-9

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2762050
CAS No.: 1154740-86-9
M. Wt: 278.54
InChI Key: WWIDGPAIPCKOMP-UHFFFAOYSA-N
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Description

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity benzofuran-derived boronic ester pinacol ester designed for advanced synthetic chemistry applications. Its primary value lies in its role as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds in complex molecule assembly . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) group is widely recognized for its stability and reactivity in these transformations, functioning as a nucleophilic coupling partner when paired with palladium catalysts to link the benzofuran scaffold to a wide array of organic electrophiles, such as aryl and vinyl halides . The combination of the stable pinacol boronate group with the privileged 7-chloro-1-benzofuran structure makes this reagent particularly valuable for constructing biaryl and heterobiaryl systems. These systems are of significant interest in medicinal chemistry and materials science. The chlorine substituent at the 7-position offers a secondary reactive site for further functionalization through subsequent substitution or metal-halogen exchange reactions, enabling rapid diversification of the molecular core. Researchers can leverage this compound to efficiently synthesize libraries of benzofuran derivatives for biological screening or to create novel organic materials. As a moisture-sensitive compound, it requires storage under inert conditions at refrigerated temperatures (0-10°C) to maintain its integrity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDGPAIPCKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-86-9
Record name 2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

The synthesis of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Chemical Reactions Analysis

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

The compound 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has garnered attention for its unique structural properties and potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The benzofuran structure is known to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against a range of pathogens. The chlorinated benzofuran derivative is particularly effective against Gram-positive bacteria. This is attributed to its ability to penetrate bacterial membranes and disrupt vital cellular functions .

Material Science

Fluorescent Materials:
The unique structural characteristics allow this compound to be used in the development of fluorescent materials. Its twisted molecular conformation enables solid-state fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry:
In polymer science, derivatives of this compound can be utilized as cross-linking agents or as part of polymer matrices to enhance mechanical properties and thermal stability. The dioxaborolane group facilitates reactions with various functional groups in polymer synthesis .

Environmental Applications

Environmental Monitoring:
The compound's reactivity allows it to function as a sensor for detecting environmental pollutants. Its ability to form stable complexes with heavy metals makes it a potential candidate for environmental remediation strategies .

Pesticide Development:
Research into the use of similar compounds in agrochemicals suggests potential applications as environmentally friendly pesticides. The benzofuran moiety can enhance bioactivity while minimizing toxicity to non-target organisms .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, including those similar to our compound. It was found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Material Science Innovations

Research highlighted in Advanced Materials demonstrated the use of dioxaborolane derivatives in developing new fluorescent polymers that exhibited enhanced stability and brightness compared to traditional materials.

Case Study 3: Environmental Sensors

A recent study focused on the environmental applications of benzofuran derivatives showed promising results in detecting lead ions in water samples using modified dioxaborolane structures as sensors.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane family, which is characterized by a boronate ester core. Below is a comparative analysis with similar derivatives:

Table 1: Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents
2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1154740-86-9 C₁₄H₁₆BClO₃ 278.54 Not specified (likely solid) 7-Chloro-benzofuran
2-(6-Chlorohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.3y) C₁₂H₂₁BClO₂ 249.56 Colorless liquid 6-Chlorohexyl chain
2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 624744-67-8 C₄₀H₃₂BO₂ 549.50 Likely solid Polyaromatic anthracene
2-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.3x) C₁₆H₁₉BF₁₇O₂ 642.31 Colorless liquid Fluorinated alkyl chain
Key Observations :

Fluorinated derivatives (e.g., 5.3x) exhibit unique solubility profiles and thermal stability due to the electron-withdrawing nature of fluorine .

Synthetic Accessibility :

  • C-H borylation, a method highlighted in , is a common pathway for synthesizing such boronate esters. The reaction’s thermodynamic favorability and low kinetic barriers enable efficient synthesis of both aromatic (e.g., benzofuran derivatives) and aliphatic (e.g., chlorohexyl) analogs .

Reactivity and Applications :

  • Aromatic vs. Aliphatic Boronates : The target compound’s benzofuran ring may enhance reactivity in cross-coupling reactions compared to aliphatic analogs like 5.3y , which are more suited for alkyl chain transfers .
  • Hazard Profile : The target compound’s hazards (H302, H315, H319) are distinct from fluorinated or polyaromatic derivatives, which may pose different risks (e.g., environmental persistence for fluorinated compounds) .

Spectroscopic and Analytical Data

  • Target Compound: Limited spectroscopic data are available, but its structure is confirmed via CAS and molecular formula .
  • Analog 5.3y : Characterized by ¹H NMR (δ 3.69 ppm for N-CH₃) and IR (C≡N stretch at 2235 cm⁻¹), indicating functional group compatibility .

Biological Activity

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H16BClOC_{14}H_{16}BClO and features a dioxaborolane ring structure attached to a chlorobenzofuran moiety. This unique configuration contributes to its reactivity and biological properties. The presence of boron in its structure is significant as boron compounds are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to several mechanisms:

  • Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. Studies have shown that they can inhibit various proteases and other enzymes critical in disease pathways .
  • Antimicrobial Properties : Research indicates that organoboron compounds exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
  • Fluorescent Properties : The compound's ability to emit fluorescence under specific conditions suggests potential applications in bioimaging and as a fluorescent probe in biological systems .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of similar organoboron compounds and found that they could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antibacterial Efficacy : In vitro tests demonstrated that derivatives of boronic acids exhibited significant antibacterial activity against Gram-positive bacteria. The structure of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may enhance this activity due to its unique substituents .
  • Mechanistic Insights : Investigations into the compound's interaction with biological targets revealed that it could bind to specific active sites on enzymes, thereby inhibiting their function. This was particularly noted in protease inhibition studies where structural analogs were tested .

Data Table: Biological Activities of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial growth
Enzyme inhibitionBinding to active sites on enzymes
FluorescenceEmission under specific conditions

Q & A

Q. What are the standard synthetic routes for preparing 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting a halogenated benzofuran precursor (e.g., 7-chloro-6-bromo-1-benzofuran) with bis(pinacolato)diboron (B2pin2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–90°C for 12–24 hours . Purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (~70–85%) requires strict anhydrous conditions and inert atmosphere.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key characterization methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify aromatic proton environments and dioxaborolane methyl groups (δ ~1.3 ppm for CH3). Absence of signals for carbons directly bonded to boron is common due to quadrupolar broadening .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).
  • IR Spectroscopy : B-O stretching vibrations (~1350–1400 cm<sup>−1</sup>) .
  • Elemental Analysis : To validate purity (>95%).

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. For example, coupling with aryl halides enables access to chloro-benzofuran-containing scaffolds for drug discovery . The chlorine substituent enhances electrophilicity, facilitating regioselective coupling under mild conditions (e.g., 50°C, K2CO3 base) .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst, solvent) influence the efficiency of cross-coupling reactions involving this compound?

Catalyst selection is critical:

  • Pd(PPh3)4 : Effective for electron-deficient aryl partners but may require higher temperatures (80–100°C).
  • PdCl2(dppf) : Preferred for sterically hindered substrates; improves yield by 15–20% in THF/water mixtures . Solvent effects: Polar aprotic solvents (DMF, dioxane) enhance solubility, while ethereal solvents (THF) reduce side reactions. Data contradictions in yield optimization (e.g., 60% vs. 85%) often stem from trace moisture or oxygen, which deactivate the catalyst .

Q. What strategies resolve discrepancies in NMR data for boron-containing carbons?

Quadrupolar broadening of <sup>13</sup>C signals for boron-bonded carbons can obscure detection. To address this:

  • Use <sup>11</sup>B NMR : A sharp singlet near δ 30 ppm confirms the dioxaborolane moiety .
  • Perform DEPT-135 experiments : To distinguish CH3 groups in the dioxaborolane ring .
  • Compare with X-ray crystallography : Resolves ambiguities in solid-state structures .

Q. How does the chloro-substituent on the benzofuran ring affect reactivity and stability?

The electron-withdrawing chlorine:

  • Enhances electrophilicity : Accelerates transmetallation in Suzuki reactions.
  • Reduces hydrolytic stability : The compound is sensitive to protic solvents; storage under anhydrous N2 is recommended.
  • Influences regioselectivity : Directs cross-coupling to the C6 position of benzofuran in multi-halogenated systems .

Methodological Guidance

  • Handling air sensitivity : Store the compound in sealed ampoules under argon; use Schlenk techniques for transfers.
  • Reaction scaling : For gram-scale syntheses, increase catalyst loading by 1.5× to maintain efficiency .
  • Troubleshooting low yields : Check for residual water via Karl Fischer titration; pre-dry solvents over molecular sieves .

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